Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate

Description

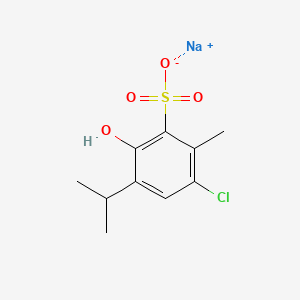

Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate is a sodium salt derivative of a substituted toluene sulphonic acid. Its structure features a toluene aromatic ring substituted with a chlorine atom at position 6, a hydroxyl group at position 3, an isopropyl group at position 4, and a sulphonate group at position 2. The sulphonate group (-SO₃⁻Na⁺) enhances its solubility in polar solvents, making it suitable for applications in surfactants, detergents, or chemical intermediates . While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, PubChem confirms its registration and basic structural classification .

Structure

3D Structure of Parent

Properties

CAS No. |

83732-70-1 |

|---|---|

Molecular Formula |

C10H12ClNaO4S |

Molecular Weight |

286.71 g/mol |

IUPAC Name |

sodium;5-chloro-2-hydroxy-6-methyl-3-propan-2-ylbenzenesulfonate |

InChI |

InChI=1S/C10H13ClO4S.Na/c1-5(2)7-4-8(11)6(3)10(9(7)12)16(13,14)15;/h4-5,12H,1-3H3,(H,13,14,15);/q;+1/p-1 |

InChI Key |

UKVDTSLNNAXSMV-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C(=C1S(=O)(=O)[O-])O)C(C)C)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate involves several steps. The starting material is typically a chlorinated toluene derivative, which undergoes sulfonation and subsequent neutralization with sodium hydroxide to form the final product . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate undergoes various chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 6-(acetylamino)-4-hydroxynaphthalene-2-sulphonate

This compound, produced by LEAP CHEM CO., LTD., shares functional similarities with the target compound but differs significantly in its aromatic backbone and substituents (Table 1) .

Table 1: Structural and Functional Comparison

| Property | Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate | Sodium 6-(acetylamino)-4-hydroxynaphthalene-2-sulphonate |

|---|---|---|

| Aromatic System | Toluene (monocyclic) | Naphthalene (bicyclic) |

| Substituents | -Cl, -OH, -CH(CH₃)₂, -SO₃⁻Na⁺ | -NHCOCH₃ (acetylamino), -OH, -SO₃⁻Na⁺ |

| Potential Applications | Surfactants, chemical intermediates | Pharmaceutical intermediates, dyes, lab chemicals |

| Key Functional Groups | Sulphonate, chloro, hydroxyl | Sulphonate, acetylamino, hydroxyl |

Key Differences:

Aromatic System: The toluene backbone in the target compound is smaller and less planar than the naphthalene system in the comparator. This difference may influence solubility, stacking interactions, and steric hindrance during reactions . Naphthalene derivatives often exhibit enhanced UV absorbance and thermal stability due to extended conjugation, which could make Sodium 6-(acetylamino)-4-hydroxynaphthalene-2-sulphonate more suitable for optical or high-temperature applications .

The acetylamino group in the naphthalene derivative introduces hydrogen-bonding capacity and electron-withdrawing effects, which could stabilize intermediates in organic synthesis or modify pharmacological activity .

Applications: Both compounds serve as intermediates in chemical synthesis, but the naphthalene derivative’s acetylamino group aligns with its use in pharmaceuticals (e.g., drug precursors) or dye manufacturing, whereas the target compound’s chloro and isopropyl groups might favor industrial surfactant applications .

Research Findings and Limitations

- Sodium 6-(acetylamino)-4-hydroxynaphthalene-2-sulphonate is commercially available and has established roles in niche chemical processes, as evidenced by its listing on ECHEMI .

- This compound lacks detailed experimental data in the provided evidence, highlighting a gap in publicly accessible research.

Biological Activity

Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate (CAS No. 83732-70-1) is a sulfonate compound that exhibits significant biological activity, making it a subject of interest in various fields, including agriculture and pharmaceuticals. This article delves into its biological properties, potential applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₂ClNaO₄S

- Molecular Weight : 286.71 g/mol

- Structure : The compound features a chlorine atom, a hydroxyl group, and an isopropyl substituent on a toluene ring, contributing to its unique reactivity and biological properties .

Biological Activity

This compound has been investigated for various biological activities:

-

Antimicrobial Properties :

- Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been studied for its potential use as an antimicrobial agent in agricultural applications, especially in controlling plant diseases.

-

Cellular Modulation :

- The compound has shown the ability to modulate biological pathways, which may have implications in therapeutic settings. Its structural characteristics enhance solubility in water, making it suitable for biological assays and potential therapeutic formulations.

-

Potential in Cancer Treatment :

- Similar compounds have demonstrated efficacy in treating cancers, suggesting that this compound may possess similar properties worth exploring further.

Case Studies

-

Antimicrobial Efficacy :

- In laboratory studies, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 10 μg/mL, highlighting its potential as a biocontrol agent in agriculture.

- Cytotoxicity Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium 4-chlorobenzenesulfonate | C₆H₄ClNaO₃S | Used as a surfactant; contains a chlorobenzene structure. |

| Sodium p-toluenesulfonate | C₇H₇NaO₃S | Common reagent in organic synthesis; known for solubility. |

| Sodium benzenesulfonate | C₆H₅NaO₃S | Used in dye manufacturing; simpler structure without halogens. |

The unique combination of halogen and hydroxyl groups in this compound enhances its reactivity and biological properties compared to other sulfonates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of the toluene derivative followed by halogenation and hydroxylation. Key steps include:

- Sulfonation : Introduce the sulfonate group at position 2 using fuming sulfuric acid under controlled temperature (50–70°C) to avoid over-sulfonation .

- Chlorination : Use Cl₂ gas or SO₂Cl₂ in the presence of FeCl₃ as a catalyst at 40–60°C to position 6 .

- Hydroxylation : Employ alkaline hydrolysis (NaOH/KOH) at position 3, ensuring pH >10 to stabilize the phenolic group .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). Yield optimization requires strict control of stoichiometry, reaction time, and temperature gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons in the δ 6.8–7.5 ppm range, with splitting patterns reflecting substituent positions. The isopropyl group shows a septet (δ 1.2–1.5 ppm) and doublet (δ 2.7–3.1 ppm) .

- IR Spectroscopy : Key peaks include O-H stretch (3200–3600 cm⁻¹, broad), S=O asymmetric/symmetric stretches (1170–1250 cm⁻¹), and C-Cl (550–750 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M⁻] at m/z corresponding to C₁₀H₁₁ClNaO₄S. Fragmentation patterns confirm loss of Cl (-35) and SO₃Na (-142) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data reported for this compound across different studies?

- Methodological Answer :

- Controlled Solubility Testing : Use standardized solvents (e.g., water, DMSO, ethanol) under inert atmospheres to prevent oxidation. Document temperature (±0.1°C) and pH (buffered solutions) .

- Analytical Cross-Validation : Compare gravimetric analysis with UV-Vis quantification (λ_max ~270 nm, ε calculated via Beer-Lambert law) to detect impurities affecting solubility .

- Crystallography : Single-crystal X-ray diffraction can reveal polymorphic forms influencing solubility differences .

Q. What computational modeling strategies are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model the sulfonate group’s electron-withdrawing effects. Calculate activation energies for Cl substitution at position 6 .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance from the isopropyl group .

- Transition State Analysis : Identify intermediates using QM/MM approaches, focusing on the sulfonate’s role in stabilizing negative charge during SNAr mechanisms .

Q. How should researchers design experiments to analyze conflicting NMR data for the hydroxy and sulfonate groups?

- Methodological Answer :

- Variable Temperature NMR : Probe hydrogen bonding between -OH and sulfonate by acquiring spectra from 25°C to 80°C. Peak broadening at lower temps indicates dynamic interactions .

- Deuterium Exchange : Treat the compound with D₂O to confirm exchangeable protons (hydroxy group) versus non-exchangeable (aromatic, isopropyl) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H couplings and ¹H-¹³C connectivity, particularly for crowded aromatic regions .

Experimental Design & Data Analysis

Q. What experimental design principles apply to optimizing the synthesis of this compound for high-throughput applications?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial matrix to test variables: temperature (40°C vs. 60°C), catalyst concentration (0.5% vs. 1.5% FeCl₃), and reaction time (2h vs. 4h). Analyze yield via ANOVA .

- DoE Software : Tools like Minitab or JMP can model interactions between parameters and identify optimal conditions (e.g., 55°C, 1.0% FeCl₃, 3h reaction time) .

- Quality Control : Implement inline IR monitoring to track sulfonation completion and minimize byproducts .

Q. How can researchers address contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Bioassay Standardization : Use reference compounds (e.g., known enzyme inhibitors) in parallel assays to calibrate activity measurements .

- Metabolite Profiling : LC-MS/MS can identify degradation products or metabolites that may interfere with activity readings .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., Cl vs. Br at position 6) using molecular docking against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.